N-{[1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-(3-methylphenoxy)acetamide
Description
The compound N-{[1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-(3-methylphenoxy)acetamide features a 3,4-difluorophenyl-substituted tetrazole core linked via a methyl group to an acetamide moiety. The acetamide is further substituted with a 3-methylphenoxy group. The 3-methylphenoxy substituent may influence steric interactions and solubility compared to simpler aryl groups.
Properties
IUPAC Name |
N-[[1-(3,4-difluorophenyl)tetrazol-5-yl]methyl]-2-(3-methylphenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F2N5O2/c1-11-3-2-4-13(7-11)26-10-17(25)20-9-16-21-22-23-24(16)12-5-6-14(18)15(19)8-12/h2-8H,9-10H2,1H3,(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAUDNEUGJYTHKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)NCC2=NN=NN2C3=CC(=C(C=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F2N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-{[1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-(3-methylphenoxy)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article will explore its biological activity through various studies, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
Chemical Formula : C16H16F2N4O2
Molecular Weight : 342.32 g/mol
IUPAC Name : this compound
The compound features a tetrazole ring, a common motif in bioactive compounds, which contributes to its diverse biological activities.
Antimicrobial Activity
Recent studies have indicated that compounds containing tetrazole moieties exhibit significant antimicrobial properties. For example:
- Antibacterial Activity : A series of tetrazole derivatives were tested against Gram-positive and Gram-negative bacteria. The compound demonstrated notable activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics like ampicillin .
- Antifungal Activity : In vitro tests showed that the compound inhibited the growth of various fungal strains, with MIC values ranging from 25 to 50 µg/ml .
Antiviral Activity
Tetrazole derivatives have been explored for their antiviral properties. One study reported that similar compounds exhibited promising activity against HIV strains with effective concentrations (EC50) in the low micromolar range . This suggests that this compound may also possess antiviral potential.
Anti-inflammatory Effects
The anti-inflammatory properties of tetrazole compounds are well-documented. Studies have shown that these compounds can inhibit pro-inflammatory cytokines in vitro, suggesting potential applications in treating inflammatory diseases .
Anticancer Properties
Preliminary research indicates that the compound may exhibit cytotoxic effects against various cancer cell lines. In particular, studies on similar structures have reported IC50 values as low as 6.2 µM against colon carcinoma cells .
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and fungal growth.
- Disruption of Viral Replication : It is hypothesized that the tetrazole ring interacts with viral proteins, inhibiting replication.
- Modulation of Immune Response : By affecting cytokine production, the compound may help modulate inflammatory responses.
Case Study 1: Antimicrobial Efficacy
A study conducted by Luo et al. synthesized a series of tetrazole derivatives and tested their antimicrobial efficacy. The results indicated that compounds with similar structures to this compound exhibited significant antibacterial activity against resistant strains of S. aureus and E. coli, with MIC values ranging from 8 to 32 µg/ml .
Case Study 2: Antiviral Potential
Research published in Frontiers in Pharmacology highlighted the antiviral activity of a class of tetrazole derivatives against HIV. Compounds were shown to have EC50 values between 15.4 and 40 µM against laboratory-adapted strains . This suggests that this compound could be further investigated for similar applications.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Fluorinated Aryl Groups
N-{[1-(3,4-Difluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-(4-fluorophenyl)acetamide (BE45772)
- Key Differences: Replaces the 3-methylphenoxy group with a 4-fluorophenyl substituent.
- Molecular weight is slightly lower (347.29 g/mol vs. ~363 g/mol for the original compound) due to the lack of a methoxy group .
N-(3,4-Difluorophenyl)-2-{[4-(4-methylphenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
- Key Differences : Uses a triazole-sulfanyl group instead of tetrazole and includes a pyridinyl substituent.
- The triazole core is less acidic than tetrazole, affecting binding properties .
Heterocyclic Variations
N-(4-(3-Ethoxy-5-(2,5-difluorophenyl)-1H-1,2,4-triazol-1-yl)phenyl)-2-(phenylthio)-acetamide (Compound 51)
- Key Differences : Features a 1,2,4-triazole core with ethoxy and 2,5-difluorophenyl groups.
- Impact : The ethoxy group increases lipophilicity, while the 2,5-difluoro substitution pattern may alter steric interactions compared to 3,4-difluoro in the original compound. Melting point (156–158°C) suggests higher crystallinity than typical tetrazole derivatives .
2-{[1-(3-Chloro-4-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide
- Key Differences : Incorporates a thiadiazole ring and a chloro-methylphenyl group.
- The chloro substituent may increase electrophilicity compared to fluorine .
Table 1: Physicochemical Properties of Selected Analogues
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
